REACTION_CXSMILES
|
[C:1]([O:4][CH2:5][C:6]#[N:7])(=[O:3])[CH3:2].[CH:8]([NH:10][C:11]1[C:16]([Cl:17])=[CH:15][C:14]([F:18])=[CH:13][C:12]=1[Cl:19])=[O:9].[Na]>[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.ClCCl>[C:1]([O:4][CH2:5][C:6]#[N:7])(=[O:3])[CH3:2].[C:6]([CH2:5][N:10]([CH:8]=[O:9])[C:11]1[C:12]([Cl:19])=[CH:13][C:14]([F:18])=[CH:15][C:16]=1[Cl:17])#[N:7] |f:3.4,^1:19|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(=O)NC1=C(C=C(C=C1Cl)F)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC#N
|
Name
|
|
Quantity
|
2.78 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 1 hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC#N
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CN(C1=C(C=C(C=C1Cl)F)Cl)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |